3,3'-Trithiobis-D-valine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

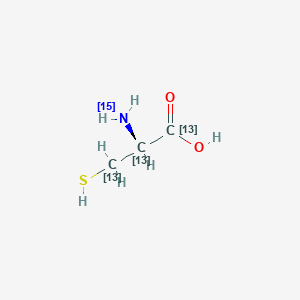

3,3’-Trithiobis-D-valine, also known as Penicillamine Trisulfide , is involved in various studies related to photolysis and radiolysis of di- and trisulfides . It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates .

Physical And Chemical Properties Analysis

3,3’-Trithiobis-D-valine is a white solid . It has a melting point of 170-173°C . It is slightly soluble in water when sonicated . The boiling point and stability data are not available .科学的研究の応用

Synthesis of Agricultural Pesticides

D-valine is used as an intermediate for the synthesis of agricultural pesticides . For example, Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .

Production of Semi-Synthetic Veterinary Antibiotics

D-valine is used in the synthesis of semi-synthetic veterinary antibiotics . Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, is an antibiotic for animals .

Pharmaceutical Drug Development

D-valine and its derivatives have shown great activity in clinical use . For instance, penicillamine, a derivative of D-valine, is used for the treatment of immune-deficiency diseases . Actinomycin D, another derivative, is used for antitumor therapy .

Inhibition of Fibroblasts Proliferation

D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation . This can be useful in research and therapeutic applications where the proliferation of fibroblasts needs to be controlled.

Microbial Preparation

Microbial preparation of D-valine is gaining more attention due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . This can be achieved through microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Metabolic Pathways in Swine

In swine, supplemental valine could stimulate triglyceride synthesis by increasing 3-hydroxyisobutyrate concentration . This is the only valine metabolite that could survive mitochondrial oxidation, and may promote fatty acid transport via upregulation of the fatty acid transporter mechanism .

Safety and Hazards

作用機序

Target of Action

It is known that this compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides .

Mode of Action

It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Biochemical Pathways

The compound is known to be involved in studies related to photolysis and radiolysis of di- and trisulfides , suggesting it may influence pathways involving these types of chemical reactions.

Pharmacokinetics

Its solubility in water is slightly improved when sonicated , which could potentially impact its bioavailability. Further pharmacokinetic studies are required to fully understand this compound’s behavior in the body.

Result of Action

It is known to be a useful compound for studying the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Action Environment

The compound is a white solid and is stored in a refrigerator , suggesting that temperature could potentially affect its stability

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Trithiobis-D-valine' involves the coupling of three valine molecules with a trithiol linker.", "Starting Materials": [ "Valine", "Tris(2-carboxyethyl)phosphine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve valine (3 eq) and tris(2-carboxyethyl)phosphine (1 eq) in dimethylformamide.", "2. Add N,N'-dicyclohexylcarbodiimide (3 eq) to the solution and stir for 2 hours.", "3. Add the resulting mixture to a solution of methanol and diethyl ether to precipitate the product.", "4. Wash the precipitate with diethyl ether and dry under vacuum to obtain '3,3'-Trithiobis-D-valine'." ] } | |

CAS番号 |

22801-32-7 |

製品名 |

3,3'-Trithiobis-D-valine |

分子式 |

C₁₀H₂₀N₂O₄S₃ |

分子量 |

328.47 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)